Cas no 2580250-55-9 (tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)

tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate
- EN300-27734512
- 2580250-55-9
-
- インチ: 1S/C9H18N2O5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3,(H2,10,14,15)
- InChIKey: ATNALZCBFXRKRK-UHFFFAOYSA-N
- ほほえんだ: S(CCCN(C=O)C(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 266.09364285g/mol
- どういたいしつりょう: 266.09364285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 0
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734512-10g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 10g |
$3746.0 | 2023-09-10 | ||
Enamine | EN300-27734512-2.5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-27734512-0.25g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-27734512-5.0g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-27734512-1.0g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-27734512-0.5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-27734512-1g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 1g |
$871.0 | 2023-09-10 | ||
Enamine | EN300-27734512-5g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 5g |
$2525.0 | 2023-09-10 | ||
Enamine | EN300-27734512-0.05g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-27734512-0.1g |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate |
2580250-55-9 | 95.0% | 0.1g |
$767.0 | 2025-03-19 |
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamateに関する追加情報
Introduction to tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate (CAS No. 2580250-55-9)
Tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2580250-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to the class of carbamates, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The unique structural features of tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate, particularly the presence of both a formyl group and a sulfamoyl moiety, make it a versatile building block for the development of novel therapeutic agents and research tools.
The formyl group (–CHO) attached to the carbamate backbone is a critical functional moiety that enables various chemical transformations, including condensation reactions with amines to form amides. This reactivity is highly valuable in drug design, where amide bonds are fundamental structural elements in peptides and proteins. Furthermore, the sulfamoyl group (–SO₂NH₂), located on the propyl side chain, introduces both hydrophilicity and potential sites for further derivatization. Such properties are particularly useful in designing molecules that require solubility enhancements or specific interactions with biological targets.
In recent years, the demand for innovative carbamate-based compounds has surged due to their applications in medicinal chemistry. Tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate has been explored in several research contexts, notably in the synthesis of protease inhibitors and kinase inhibitors. These enzymes play pivotal roles in numerous diseases, including cancer and inflammatory disorders. The ability to modify both the formyl and sulfamoyl groups allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors, thereby enhancing their therapeutic efficacy.
One of the most compelling aspects of tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate is its utility in bioconjugation chemistry. The formyl group can react with nucleophiles such as thiols or amines, enabling the attachment of biomolecules like antibodies or peptides. This approach has been leveraged in the development of antibody-drug conjugates (ADCs), where cytotoxic payloads are linked to targeting antibodies via carbamate linkers. The tert-butyl group provides stability to the carbamate bond under physiological conditions while remaining susceptible to enzymatic cleavage in target tissues, a desirable feature for controlled drug release.
The sulfamoylpropyl side chain contributes additional versatility to this compound. Sulfonamides are well-known for their biological activity and have been incorporated into drugs targeting bacterial infections, diabetes, and cancer. By integrating a sulfamoyl group into a carbamate framework, researchers can exploit its interaction with biological receptors or enzymes, potentially leading to novel therapeutic strategies. For instance, sulfonamides have been shown to modulate receptor binding affinities through hydrogen bonding and electrostatic interactions, making them valuable scaffolds for drug design.
Recent advancements in synthetic methodologies have further expanded the applications of tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient modifications at both the formyl and sulfamoyl positions. These techniques allow for the introduction of diverse functional groups without compromising the integrity of the carbamate core, facilitating rapid discovery and optimization processes.
The compound's potential extends beyond small-molecule drug development into materials science and diagnostics. For example, its ability to undergo selective modifications makes it an excellent candidate for generating probes used in imaging techniques or biosensors. By conjugating fluorophores or other reporter groups via its reactive sites, researchers can develop tools for visualizing biological processes with high precision.
From a regulatory perspective, tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate benefits from being synthesized through well-established protocols, ensuring reproducibility and scalability required for industrial applications. Its molecular structure does not pose significant safety concerns under standard handling conditions, making it an attractive choice for both academic research laboratories and pharmaceutical companies.
In conclusion,tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate (CAS No. 2580250-55-9) is a multifaceted compound with broad utility in pharmaceutical chemistry and bioconjugation. Its unique combination of functional groups—specifically the formyl group and sulfamoyl group—provides unparalleled flexibility for designing novel therapeutics and research tools. As synthetic methodologies continue to evolve, this compound will undoubtedly play an increasingly significant role in advancing drug discovery and development efforts worldwide.
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